Home > Products > Screening Compounds P56169 > 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine
7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine - 477860-67-6

7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine

Catalog Number: EVT-3118646
CAS Number: 477860-67-6
Molecular Formula: C14H8ClF2N3
Molecular Weight: 291.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Chloro-N-(3,5-difluorophenyl)quinazolin-4-amine is a synthetic compound belonging to the class of 2-anilinoquinazolin-4(3H)-one derivatives. This compound has garnered significant interest in scientific research, particularly in the field of virology, due to its demonstrated potential as an antiviral agent against SARS-CoV-2 and MERS-CoV. []

Afatinib (N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine)

Compound Description: Afatinib is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, exhibiting promising biological activities in medicine []. It is used in the treatment of non-small cell lung cancer.

Relevance: Afatinib shares the core quinazolin-4-amine structure with 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine. Both compounds have a halogenated aniline substituent at the 4-amine position, with Afatinib possessing a 3-chloro-4-fluorophenyl group and the target compound a 3,5-difluorophenyl group. Additionally, both compounds have a substituent at the 7th position of the quinazoline ring, but differ in their specific functional groups.

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholino-propoxy)quinazolin-4-amine (Gefitinib)

Compound Description: Gefitinib, marketed as Iressa®, is another selective tyrosine kinase inhibitor for EGFR. It is an orally administered anilinoquinazoline used in cancer chemotherapy for the treatment of lung and breast cancer [].

Relevance: Gefitinib is structurally similar to 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine in several key aspects. Both compounds share the quinazolin-4-amine core, a halogenated aniline at the 4-amine position (3-chloro-4-fluorophenyl in Gefitinib and 3,5-difluorophenyl in the target compound), and a substituent at the 7th position of the quinazoline ring. While the specific groups at these positions differ, their overall structural similarity suggests potential for shared or overlapping biological activity.

7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine

Compound Description: This compound serves as a key intermediate in the synthesis of various C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives, which were investigated for their antibacterial activity [].

Relevance: This intermediate shares the 7-chloroquinazolin-4-amine core with 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine. The key structural difference lies in the substituents at the 2- and 4-amine positions. This intermediate possesses a morpholino group at the 2nd position and a pyridin-2-ylmethyl group at the 4-amine, while the target compound has a 3,5-difluorophenyl group at the 4-amine and no substituent at the 2nd position.

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

Compound Description: AZD0530 is a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor []. It exhibits excellent pharmacokinetics and in vivo activity, showing promising potential as an anti-cancer agent.

Relevance: AZD0530 and 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine belong to the same chemical class of anilinoquinazolines. Both share the core quinazolin-4-amine structure with an aniline substituent at the 4th position, although the aniline groups themselves differ in their substitution patterns. This shared chemical class and structural similarity indicate a potential for shared or related biological activities.

N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholino-propoxy)quinazolin-4-amine

Compound Description: This compound is a related substance of Gefitinib, synthesized and characterized for quality control purposes in the production of Gefitinib [].

Relevance: This compound is structurally very similar to both Gefitinib and 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine. It shares the core quinazolin-4-amine structure with all three compounds. The key differences lie in the halogen substitution pattern on the aniline ring at the 4th position. This compound has a 4-chloro-3-fluorophenyl substituent, Gefitinib has a 3-chloro-4-fluorophenyl, and the target compound has a 3,5-difluorophenyl group. The presence of a 7-methoxy group and a 6-(3-morpholinopropoxy) group further relates it to Gefitinib. These close structural similarities highlight the variations possible within the anilinoquinazoline class while maintaining a similar core structure.

7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (Compound 1)

Compound Description: This compound is a derivative of 2-anilinoquinazolin-4(3H)-one and has shown promising inhibitory activity against SARS-CoV-2 and MERS-CoV in vitro []. In vivo studies in mice demonstrated its ability to improve survival rate and reduce viral load in the lungs, making it a potential oral antiviral drug candidate.

Relevance: Compound 1 shares the 7-chloroquinazolin-4(3H)-one core with 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine. Both compounds feature a halogenated aniline substituent at the 2nd position, though the specific halogenation pattern differs. Compound 1 has a 3,5-dichlorophenyl group, while the target compound has a 3,5-difluorophenyl group at the 4-amine position. This structural similarity, particularly in the presence of the halogenated aniline, suggests the possibility of shared or overlapping biological activities.

Overview

7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline class, which is recognized for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial effects. The compound is identified by the Chemical Abstracts Service registry number 477860-67-6 and has garnered attention in medicinal chemistry due to its structural features that facilitate interactions with various biological targets.

Source and Classification

This compound is classified under heterocyclic compounds, specifically as a quinazoline derivative. Quinazolines are nitrogen-containing bicyclic compounds known for their pharmacological properties. The presence of chlorine and fluorine substituents in this particular compound enhances its biological activity and specificity towards certain molecular targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine typically involves several key steps:

  1. Formation of the Quinazoline Core: This can be achieved through various synthetic routes including:
    • Aza-reaction: Utilizing nitrogen-containing reagents to form the quinazoline structure.
    • Microwave-assisted reactions: Accelerating the reaction process to improve yields.
    • Metal-mediated reactions: Employing transition metals as catalysts to facilitate bond formation.
    • Ultrasound-promoted reactions: Using ultrasonic waves to enhance reaction rates.
    • Phase-transfer catalysis: Enabling reactions between immiscible phases .
  2. Introduction of Substituents: The chloro and difluorophenyl groups are introduced through nucleophilic substitution reactions, where halogen atoms are replaced by functional groups.
  3. Industrial Production Methods: Large-scale synthesis often utilizes optimized conditions such as continuous flow synthesis to enhance yield and purity.
Molecular Structure Analysis

Structure and Data

The molecular formula of 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine is C13H8ClF2N3. The compound features a quinazoline ring system with a chlorine atom at the 7-position and a difluorophenyl group at the N-position. The structural data includes:

  • Molecular Weight: Approximately 293.67 g/mol.
  • InChI Key: The InChI key for this compound is provided for database searches and chemical identification.
Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine undergoes several chemical reactions:

  1. Oxidation: Can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially yielding quinazoline N-oxides.
  2. Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, producing amine derivatives.
  3. Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

The major reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Aniline derivatives, halogenating agents .
Mechanism of Action

The mechanism of action for 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets such as kinases and phosphodiesterases. By inhibiting these enzymes, the compound disrupts key signaling pathways that are crucial for cell proliferation and survival.

Process and Data

Research indicates that this compound may inhibit enzymes involved in cancer cell growth by interfering with cell cycle regulation and apoptosis pathways. This interaction leads to reduced cancer cell proliferation and increased sensitivity to other therapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may be sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles in substitution reactions; oxidation states can vary depending on reaction conditions.
Applications

7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine has a wide range of scientific applications:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
  3. Medicine: Explored for therapeutic potential in treating various diseases including cancer and bacterial infections.
  4. Industry: Utilized in developing new materials with specific properties such as luminescent materials for bioimaging applications .

Properties

CAS Number

477860-67-6

Product Name

7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine

IUPAC Name

7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine

Molecular Formula

C14H8ClF2N3

Molecular Weight

291.69

InChI

InChI=1S/C14H8ClF2N3/c15-8-1-2-12-13(3-8)18-7-19-14(12)20-11-5-9(16)4-10(17)6-11/h1-7H,(H,18,19,20)

InChI Key

YFMRINVRTVKWFO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)N=CN=C2NC3=CC(=CC(=C3)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.